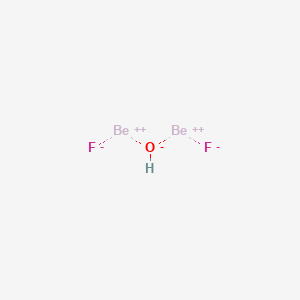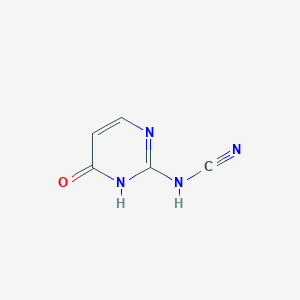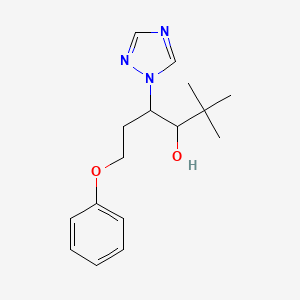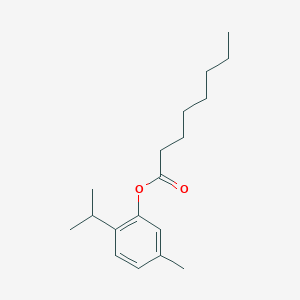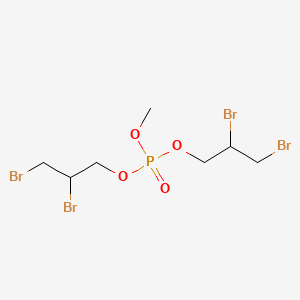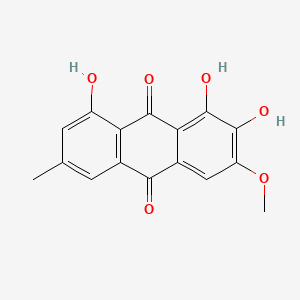
Dermoglaucin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dermoglaucin is a naturally occurring anthraquinone derivative with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol It is known for its distinctive structure, which includes multiple hydroxyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dermoglaucin typically involves the use of anthraquinone as a starting material. The process includes several steps, such as hydroxylation and methylation, to introduce the necessary functional groups. Common reagents used in these reactions include hydrogen peroxide for hydroxylation and dimethyl sulfate for methylation .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as fungi, followed by purification processes. Techniques like solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify this compound from complex mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Dermoglaucin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used as a dye and pigment in various industrial applications.
Mecanismo De Acción
The mechanism of action of dermoglaucin involves its interaction with cellular components, leading to various biological effects. It is known to inhibit certain enzymes and disrupt cellular processes, which contributes to its antimicrobial and anticancer activities. The molecular targets include DNA, enzymes involved in oxidative stress, and signaling pathways related to inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Emodin: Another anthraquinone derivative with similar biological activities.
Physcion: A compound structurally related to dermoglaucin, found in the same natural sources.
Dermocybin: A closely related compound with similar chemical properties.
Uniqueness of this compound
This compound is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. Its specific interactions with molecular targets make it a valuable compound for various applications .
Propiedades
Número CAS |
7213-59-4 |
|---|---|
Fórmula molecular |
C16H12O6 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
1,2,8-trihydroxy-3-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(9(17)4-6)15(20)12-8(13(7)18)5-10(22-2)14(19)16(12)21/h3-5,17,19,21H,1-2H3 |
Clave InChI |
FRMFHVHHFVPACC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
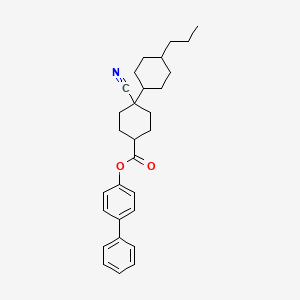
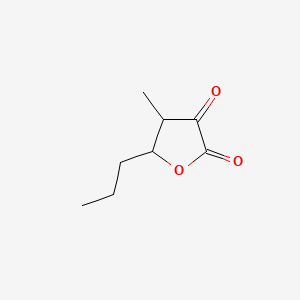

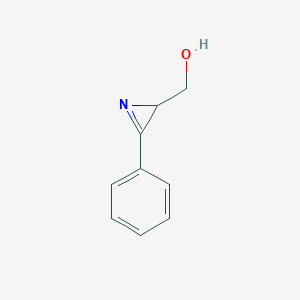
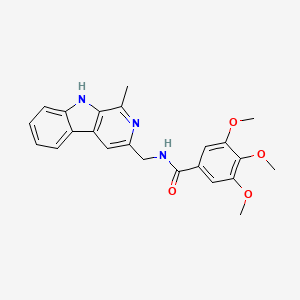
![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)
